molecular formula C6H4ClFN2O2 B13039058 2-Chloro-6-fluoro-3-nitroaniline

2-Chloro-6-fluoro-3-nitroaniline

Katalognummer: B13039058
Molekulargewicht: 190.56 g/mol
InChI-Schlüssel: BYCWVZVBGQXGGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-fluoro-3-nitroaniline is an aromatic amine with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine, fluorine, and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-chloro-6-fluoroaniline, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-fluoro-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.

    Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.

    Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a catalyst, iron with hydrochloric acid.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products

    Reduction: 2-Chloro-6-fluoro-3-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the amino compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-fluoro-3-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-fluoro-3-nitroaniline depends on its chemical reactivity and the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of electron-withdrawing groups (chlorine, fluorine, nitro) can influence its binding affinity and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-3-nitroaniline: Similar structure but lacks the fluorine atom.

    2-Fluoro-3-nitroaniline: Similar structure but lacks the chlorine atom.

    4-Chloro-3-nitroaniline: Chlorine and nitro groups are positioned differently on the benzene ring.

Uniqueness

2-Chloro-6-fluoro-3-nitroaniline is unique due to the specific positioning of the chlorine, fluorine, and nitro groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can lead to unique electronic and steric effects, making it a valuable compound for various research and industrial purposes.

Eigenschaften

Molekularformel

C6H4ClFN2O2

Molekulargewicht

190.56 g/mol

IUPAC-Name

2-chloro-6-fluoro-3-nitroaniline

InChI

InChI=1S/C6H4ClFN2O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,9H2

InChI-Schlüssel

BYCWVZVBGQXGGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.